4,10-Aromadendranediol

Description

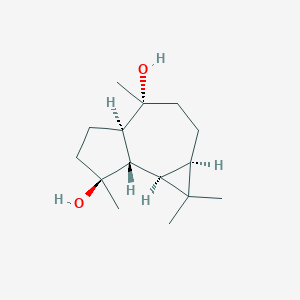

Structure

3D Structure

Properties

IUPAC Name |

(1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulene-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-13(2)9-5-7-14(3,16)10-6-8-15(4,17)12(10)11(9)13/h9-12,16-17H,5-8H2,1-4H3/t9-,10-,11-,12-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNPMJOWAWGIMM-HTKHVQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C3C(CCC3(C)O)C(CC2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@H]2[C@@H](C2(C)C)[C@H]3[C@H]1CC[C@]3(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101127890 | |

| Record name | (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70051-38-6 | |

| Record name | (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70051-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation

Botanical Sources and Distribution

The presence of 4,10-Aromadendranediol has been identified in a variety of plants across different genera and families. The following subsections detail the specific botanical sources from which this compound has been reported and isolated.

The genus Baccharis, belonging to the Asteraceae family, is well-documented as a rich source of sesquiterpenes, flavonoids, and diterpenoids. cabidigitallibrary.org Phytochemical studies on Baccharis gaudichaudiana, in particular, have led to the isolation of various known compounds from its aerial parts, including the sesquiterpene spathulenol. nih.gov However, based on available scientific literature, the specific isolation of this compound from Baccharis gaudichaudiana has not been documented. While the essential oils of this genus show a high proportion of sesquiterpenes, the presence of this compound in this particular species remains to be confirmed through targeted phytochemical analysis. cabidigitallibrary.org

| Botanical Source | Plant Part Used | Extraction & Isolation Method | Compound Isolated |

| Baccharis gaudichaudiana | Aerial Parts | Not Applicable | This compound not documented in cited sources. |

This compound is recognized as a naturally occurring sesquiterpenoid alcohol that is primarily sourced from the essential oils of various plants, including those within the Myrtaceae family. biosynth.com This large family of aromatic trees and shrubs is renowned for its production of essential oils rich in bioactive metabolites, with a predominance of sesquiterpenes being a characteristic feature of neotropical species. nih.gov The essential oils are typically obtained through methods like hydrodistillation, and subsequent analysis confirms the chemical diversity that includes aromadendrane-type compounds. biosynth.comnih.gov

| Botanical Source | Plant Part Used | Extraction & Isolation Method | Compound Isolated |

| Myrtaceae Family | Not specified | Sourced from essential oils | This compound |

The compound this compound has been reported to be a constituent of Neolitsea hiiranensis, a plant belonging to the Lauraceae family. While phytochemical investigations of the leaves of this species have successfully isolated twenty-nine other compounds, including seven novel sesquiterpenoids, the specific details of the isolation of this compound are not extensively detailed in the primary literature reviewed. nih.gov A comprehensive review of chemical constituents from the genus Neolitsea also highlights numerous sesquiterpenes but does not provide specific isolation data for this compound from N. hiiranensis. researchgate.net

| Botanical Source | Plant Part Used | Extraction & Isolation Method | Compound Isolated |

| Neolitsea hiiranensis | Leaves | Method not detailed in cited sources. | This compound (presence reported) |

Panax ginseng (Korean ginseng) is a well-studied medicinal plant known for its complex array of constituents, most notably ginsenosides. nih.govmdpi.com However, its chemical profile also includes other classes of compounds. Chemical databases confirm that this compound has been identified in Panax ginseng. The isolation of compounds from P. ginseng typically involves extraction of the roots with solvents such as methanol (B129727) or ethanol, followed by various chromatographic techniques to separate the complex mixture of constituents. nih.govresearchgate.net While numerous studies focus on the extraction and isolation of saponins (B1172615) (ginsenosides), the specific procedural details for the targeted isolation of the less abundant sesquiterpenoid this compound are not specified in the reviewed literature. nih.govnih.gov

| Botanical Source | Plant Part Used | Extraction & Isolation Method | Compound Isolated |

| Panax ginseng | Roots | Method not detailed in cited sources. | This compound (presence reported) |

Aromadendrane-4β,10α-diol, an isomer of this compound, has been successfully isolated from the leaves of Hedyosmum brasiliense, a plant in the Chloranthaceae family. The leaves of this aromatic shrub are noted for their use in folk medicine. nih.gov The isolation of the compound was achieved from the ethanolic extract of the plant material. Further chemical and pharmacological studies on the aerial parts of H. brasiliense have confirmed the presence of various sesquiterpene lactones and alcohols, which are often extracted via hydrodistillation to obtain essential oils for analysis. nih.gov

| Botanical Source | Plant Part Used | Extraction & Isolation Method | Compound Isolated |

| Hedyosmum brasiliense Mart. | Leaves, Aerial Parts | Ethanolic extraction, Hydrodistillation | Aromadendrane-4β,10α-diol |

The sesquiterpene aromadendrane-4β,10α-diol has been isolated from multiple parts of Xylopia brasiliensis, a tree in the Annonaceae family. One study detailed its isolation from the leaves, where air-dried and powdered leaf material was extracted with dichloromethane. The resulting crude extract was then subjected to silica (B1680970) gel column chromatography, eluting with a gradient of hexane, dichloromethane, and methanol to yield the purified compound among other aromadendrane derivatives. scielo.br In a separate investigation, the compound was also isolated from the branches of the same plant, indicating its distribution in different plant tissues.

| Botanical Source | Plant Part Used | Extraction & Isolation Method | Compound Isolated |

| Xylopia brasiliensis | Leaves | Dichloromethane extraction followed by silica gel column chromatography. | Aromadendrane-4β,10α-diol |

| Xylopia brasiliensis | Branches | Not specified | Aromadendrane-4β,10α-diol |

Erigeron acer

The plant species Erigeron acer, commonly known as bitter fleabane, has been identified as a source of aromadendrane-type sesquiterpenoids. Research conducted on the whole plant has led to the isolation of several related compounds, including 4α,10α-aromadendranediol and 4β,10β-aromadendranediol. The structural elucidation of these compounds was achieved through various spectroscopic and chemical methods.

Marine Organisms (e.g., Melitodes squamata)

The marine environment, particularly gorgonian corals, is a rich source of diverse sesquiterpenoids. The South China Sea gorgonian coral, Melitodes squamata, has been investigated for its chemical constituents. While these studies have successfully isolated various sesquiterpenoids, the specific presence of this compound has not been explicitly reported in the existing literature on this particular organism. nih.gov Further research may be required to determine if this compound is present in Melitodes squamata or other related marine species.

Occurrence in Plant Essential Oils

This compound is recognized as a constituent of essential oils from several plant families. biosynth.com Notably, it has been reported in members of the Myrtaceae family. biosynth.com More specifically, its presence has been documented in Neolitsea hiiranensis and Panax ginseng. nih.gov The occurrence of this sesquiterpenediol contributes to the complex chemical profile of these plant essential oils.

| Family | Species |

|---|---|

| Myrtaceae | Not specified |

| Lauraceae | Neolitsea hiiranensis |

| Araliaceae | Panax ginseng |

Extraction and Initial Characterization from Natural Sources

The isolation of this compound from its natural sources is a multi-step process that begins with extraction, followed by separation and purification, and concludes with structural characterization.

The initial step typically involves solvent extraction of the plant or organism material. The choice of solvent is crucial and depends on the polarity of the target compound. For sesquiterpenoids like this compound, a sequence of solvents with increasing polarity may be used to fractionate the crude extract.

Following extraction, chromatographic techniques are employed for the separation and purification of the desired compound. Column chromatography is a fundamental method used to separate the components of the crude extract based on their differential adsorption to a stationary phase. Further purification can be achieved using techniques such as Thin Layer Chromatography (TLC). In the case of isolating aromadendrane diols from Erigeron acer, researchers utilized a silica gel column with a petroleum ether-acetone gradient.

Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity and stereochemistry.

| Technique | Purpose |

|---|---|

| Solvent Extraction | Initial removal of chemical constituents from the natural source. |

| Column Chromatography | Separation of compounds in the crude extract based on polarity. |

| Thin Layer Chromatography (TLC) | Further purification and assessment of compound purity. |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the carbon-hydrogen framework and detailed structural analysis. |

Biosynthesis and Synthetic Methodologies

Biosynthetic Pathways of Aromadendrane-Type Sesquiterpenoids

The biosynthesis of aromadendrane-type sesquiterpenoids originates from the universal C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov These precursors are generated through the mevalonate (MVA) pathway in the cytoplasm or the methylerythritol phosphate (MEP) pathway in plastids. cimap.res.in Three of these C5 units are condensed by farnesyl diphosphate synthase (FPPS) to form the C15 precursor, (2E,6E)-farnesyl diphosphate (FPP), which is the direct substrate for the formation of the vast diversity of sesquiterpene skeletons. nih.govbrainkart.com

The conversion of the linear FPP molecule into the complex tricyclic aromadendrane core is a pivotal step catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). nih.govnih.gov These enzymes facilitate the ionization of FPP, generating a farnesyl cation which then undergoes a cascade of cyclizations and rearrangements within the enzyme's active site. acs.orgresearchgate.net The process is initiated by a C1-C10 closure of the farnesyl cation to form a germacradienyl cation intermediate. acs.orgresearchgate.net Subsequent cyclization events and potential quenching by water lead to the formation of hydroxylated products like viridiflorol, a close structural relative of 4,10-Aromadendranediol. acs.orgresearchgate.net Further modifications by enzymes such as cytochrome P450 oxidases can then introduce additional hydroxyl groups to yield diols like this compound. nih.gov

Key Sesquiterpene Synthases (STSs) in this compound Formation

While a specific synthase for this compound has not been definitively characterized, the formation of its core structure is accomplished by STSs that produce key aromadendrane-type intermediates. The most relevant and studied STSs in this context are those that produce foundational aromadendranes like viridiflorol or bicyclogermacrene. nih.govmdpi.com Viridiflorol synthase, for instance, has been identified in various fungi and plants and is known to produce the hydroxylated aromadendrane skeleton directly from FPP. nih.govmdpi.comku.dk The action of such synthases is the committed step in the biosynthesis of this family of compounds.

| Enzyme Name | EC Number | Source Organism (Example) | Major Product(s) | Reference(s) |

| Viridiflorol Synthase | N/A | Serendipita indica (fungus) | Viridiflorol | nih.gov |

| Bicyclogermacrene Synthase | 4.2.3.100 | Origanum vulgare (oregano) | Bicyclogermacrene | wikipedia.orgexpasy.orgqmul.ac.uk |

| JeSTS4 | N/A | Jungermannia exsertifolia | Bicyclogermacrene, Viridiflorol | acs.org |

Enzymatic Mechanisms and Intermediates (e.g., Bicyclogermacrene)

The enzymatic mechanism for the formation of the aromadendrane skeleton is a sophisticated intramolecular electrophilic reaction cascade. The process, catalyzed by a class I terpene cyclase, begins with the diphosphate group's removal from FPP, forming an allylic farnesyl cation. acs.org This cation undergoes a C1-C10 cyclization to produce a 10-membered ring intermediate, the germacryl cation. acs.org

A key, often isolable, intermediate in this pathway is bicyclogermacrene. researchgate.net Bicyclogermacrene synthase catalyzes the cyclization of FPP to yield this bicyclic sesquiterpene as the primary product. acs.orgwikipedia.org This intermediate is considered a crucial branch point in sesquiterpene biosynthesis. It can be reprotonated and undergo further cyclization to form the tricyclic aromadendrane skeleton. acs.org For instance, the formation of viridiflorol from FPP involves the bicyclogermacrene intermediate, which then undergoes a conformational change, a 1,4-closure, and subsequent hydroxylation (water quenching) to yield the final product. acs.orgresearchgate.net This sequence highlights the central role of bicyclogermacrene as a precursor to hydroxylated aromadendranes. researchgate.net

Strategies for Chemical Synthesis of this compound

The chemical synthesis of the aromadendrane skeleton is a significant challenge due to the steric congestion and the unique tricyclic [5.3.0.0¹⁵] fused ring system. While a dedicated total synthesis of this compound is not widely reported, synthetic routes to the core aromadendrane structure and related hydroxylated derivatives provide a clear blueprint for its potential construction.

Organocatalytic Approaches

Specific organocatalytic strategies aimed directly at the synthesis of this compound or the aromadendrane framework are not extensively documented in the surveyed scientific literature. Organocatalysis is a powerful tool in modern organic synthesis, often employed for enantioselective carbon-carbon bond formation. mdpi.com While organocatalytic methods like the Hajos-Parrish-Eder-Sauer-Wiechert reaction have been instrumental in the synthesis of other complex cyclic systems like steroids, their application to the intricate aromadendrane skeleton remains an area for future development. princeton.edu

Total Synthesis Routes

The first total synthesis of an aromadendrane-type sesquiterpene, (-)-aromadendrene, was accomplished by Büchi and coworkers in 1966, establishing a foundational route to this class of molecules. wur.nlnih.govacs.org This and other total syntheses confirm the structural complexity and provide key strategies for assembling the tricyclic core.

More relevant to this compound are semi-synthetic approaches starting from readily available natural products. (+)-Aromadendrene is a major constituent of the essential oil from Eucalyptus globulus and serves as a versatile chiral starting material. wur.nl A common strategy involves the ozonolysis of (+)-aromadendrene to produce the crystallizable (+)-apoaromadendrone. wur.nl This key intermediate can then be elaborated through various transformations to access a range of mono- and dihydroxylated aromadendranes, demonstrating a viable pathway toward compounds like this compound. wur.nl

Stereoselective Synthetic Transformations

Achieving the correct stereochemistry is paramount in the synthesis of natural products. In the context of aromadendranes, stereoselective transformations are crucial for establishing the multiple contiguous stereocenters of the core and for the placement of functional groups.

A key transformation in accessing different aromadendrane isomers is the stereoselective protonation of an enol ether. For example, the cis-fused alloaromadendrone, an intermediate for the synthesis of (-)-ledol and (+)-viridiflorol, can be obtained from the trans-fused apoaromadendrone via the selective protonation of a thermodynamic enol trimethylsilyl ether. wur.nl

The introduction of the two hydroxyl groups in this compound requires stereoselective dihydroxylation methods. While not specifically reported for this molecule, established methods for the syn-dihydroxylation of alkenes, such as the Upjohn dihydroxylation (using catalytic osmium tetroxide with NMO as the stoichiometric oxidant) or the Sharpless asymmetric dihydroxylation (using a chiral ligand to induce enantioselectivity), represent powerful tools for this purpose. wikipedia.orgorganic-chemistry.org These reactions could potentially be applied to an aromadendrene precursor containing a C4-C5 double bond to install the required diol functionality with high stereocontrol.

Biotechnological and Metabolic Engineering Approaches for Production

The production of complex, plant-derived natural products like the sesquiterpenoid this compound through traditional chemical synthesis is often challenging and economically unviable. nih.gov Consequently, metabolic engineering and synthetic biology have emerged as promising alternatives, offering a sustainable route to produce specific, high-value terpenoids in engineered microbial hosts. nih.govescholarship.org This approach involves reconstructing the compound's biosynthetic pathway in a well-characterized microorganism, which can be optimized for high-yield production. lbl.gov

The general biosynthesis of aromadendrene-type sesquiterpenoids begins with the universal C15 precursor, farnesyl diphosphate (FPP). nih.govmdpi.com FPP is cyclized by a specific sesquiterpene synthase (STS) to form the characteristic aromadendrene hydrocarbon skeleton. nih.govmdpi.com Subsequently, this scaffold undergoes modifications by tailoring enzymes, such as cytochrome P450 oxidases (P450s), to introduce functional groups like hydroxyls, leading to the formation of diverse compounds, including this compound. nih.govmdpi.com

Heterologous Biosynthesis in Microbial Systems (e.g., Escherichia coli, Pichia pastoris, Yarrowia lipolytica)

The heterologous production of sesquiterpenoids has been successfully demonstrated in various microbial chassis, each offering unique advantages for metabolic engineering. nih.gov The selection of an appropriate host is a critical step in developing an efficient bioproduction platform. While the specific production of this compound in a heterologous host has not been detailed in published research, the strategies employed for other sesquiterpenoids are directly applicable.

Escherichia coli : As a prokaryotic host, E. coli is favored for its rapid growth and the extensive availability of genetic tools. nih.govnih.gov It has been successfully engineered to produce a variety of sesquiterpenes. escholarship.orgscielo.sa.cr Production of an aromadendrene-type sesquiterpenoid has been achieved in an engineered E. coli strain through a combination of transcriptional regulation, enzyme engineering, and metabolic engineering strategies. nih.gov To produce a hydroxylated sesquiterpene like this compound, the pathway would require the expression of a suitable aromadendrene synthase and the functional co-expression of the necessary plant P450 enzymes and their corresponding cytochrome P450 reductase (CPR) partners. nih.gov

Pichia pastoris (Komagataella phaffii): This methylotrophic yeast is a powerful and widely used host for heterologous protein production and the biosynthesis of natural products. researchgate.netnih.govmdpi.com Its advantages include the ability to perform post-translational modifications, such as those required for functional P450 enzymes, and its capacity to grow to very high cell densities in fermenters. nih.govmdpi.com The strong and tightly regulated alcohol oxidase 1 (AOX1) promoter is frequently used to drive high-level expression of pathway genes. researchgate.net P. pastoris has been engineered for whole-cell catalysis and cofactor regeneration, which are beneficial for the demanding hydroxylation steps catalyzed by P450s. nih.govresearchgate.net

Yarrowia lipolytica : This oleaginous, non-conventional yeast is increasingly recognized as a robust chassis for producing lipid-derived chemicals and terpenoids. mdpi.comresearchgate.net A key advantage of Y. lipolytica is its large intracellular pool of acetyl-CoA, a primary precursor for the mevalonate (MVA) pathway that produces FPP. researchgate.net This yeast has been successfully engineered to produce various terpenes, including geraniol and geranylgeraniol, with strategies focusing on enhancing the MVA pathway and expressing heterologous synthases. researchgate.netnih.gov Its natural capacity for high metabolic flux towards FPP precursors makes it a promising candidate for the production of this compound.

Table 1: Comparison of Microbial Hosts for Sesquiterpenoid Production

| Feature | Escherichia coli | Pichia pastoris | Yarrowia lipolytica |

|---|---|---|---|

| Host Type | Prokaryote | Eukaryote (Yeast) | Eukaryote (Yeast) |

| Genetic Tools | Extensive and mature | Well-developed | Rapidly advancing |

| Growth Rate | Very fast | Fast | Moderate |

| P450 Expression | Challenging; requires CPR co-expression | Good; possesses native P450 systems | Good; possesses native P450 systems |

| Precursor Pathway | MEP (native), MVA (heterologous) | MVA (native) | MVA (native) |

| Key Advantage | Rapid prototyping, well-understood genetics | High-density cultivation, strong inducible promoters | High acetyl-CoA flux, oleaginous nature |

Optimization of Biosynthetic Pathways

Achieving economically viable titers of this compound requires systematic optimization of the engineered metabolic pathway to maximize carbon flux towards the final product. nih.gov This involves a multi-pronged approach targeting precursor supply, pathway enzymes, and the host's native metabolism. nih.gov

Enhancing Precursor (FPP) Supply The central challenge in terpenoid production is providing a sufficient pool of the FPP precursor. nih.gov In yeast hosts like P. pastoris and Y. lipolytica, this is achieved by upregulating the endogenous MVA pathway. nih.govresearchgate.net In E. coli, engineers can either boost the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway or introduce a heterologous MVA pathway from yeast, which is often preferred as it can be more readily manipulated. nih.govbiorxiv.org

Common strategies to enhance FPP supply include:

Overexpression of Rate-Limiting Enzymes : Key enzymes in the MVA pathway are often targeted for overexpression. A common target is a truncated version of HMG-CoA reductase (tHMG1), which removes feedback inhibition and significantly increases metabolic flux. researchgate.net

Balancing Pathway Gene Expression : The expression levels of all pathway genes must be carefully balanced to avoid the accumulation of toxic intermediates and to ensure a smooth flow of metabolites. nih.gov This can be achieved by using promoters of varying strengths or by altering gene copy numbers. nih.gov

Inhibiting Competing Pathways : Carbon flux can be diverted away from FPP into other pathways, such as sterol biosynthesis in yeast or quinone biosynthesis in E. coli. nih.gov Downregulating or knocking out key genes in these competing pathways, such as squalene synthase (ERG9 in yeast), can redirect FPP towards the desired sesquiterpene product. nih.govnih.gov

Table 2: Key Genes Targeted for Engineering in FPP Biosynthesis

| Enzyme | Gene (Yeast) | Gene (E. coli) | Pathway | Engineering Strategy |

|---|---|---|---|---|

| Acetoacetyl-CoA thiolase | ERG10 | atoB | MVA | Overexpression |

| HMG-CoA synthase | ERG13 | - | MVA | Overexpression |

| HMG-CoA reductase | HMG1 | - | MVA | Overexpression of truncated form (tHMG1) |

| Isopentenyl diphosphate isomerase | IDI1 | idi | MVA / MEP | Overexpression |

| Farnesyl diphosphate synthase | ERG20 | ispA | MVA / MEP | Overexpression / Engineering for product specificity |

| Squalene synthase | ERG9 | - | Sterol Biosynthesis (competing) | Downregulation / Knockout |

Optimization of Pathway-Specific Enzymes Beyond precursor supply, the efficiency of the enzymes specific to this compound production is paramount.

By systematically applying these biotechnological and metabolic engineering strategies, it is feasible to develop robust microbial cell factories for the sustainable and scalable production of this compound.

Biological Activities and Pharmacological Investigations

Neurobiological Effects

Research into 4,10-Aromadendranediol has primarily focused on its influence on nerve cells, revealing promising activities related to neuronal differentiation, neurite outgrowth, and protection against various forms of neuronal injury. These findings suggest its potential relevance for addressing conditions involving neuronal damage and degeneration.

Neurite Outgrowth Induction and Neuronal Differentiation

One of the key identified properties of this compound is its ability to promote neuritogenesis, the process of neurite outgrowth which is fundamental to neuronal development and the formation of neural networks. nih.gov

The capacity of this compound to induce neuronal differentiation has been characterized using several well-established in vitro neuronal cell models. nih.gov Studies have demonstrated that ARDD significantly enhances neurite outgrowth in a time-dependent manner in both nerve growth factor (NGF)-treated PC12 cells and N1E115 neuroblastoma cells at concentrations of 1 and 10 μmol/L. nih.gov

Furthermore, in cultured primary cortical neurons, this compound at concentrations of 5 and 10 μmol/L was shown to significantly increase neurite outgrowth. nih.gov These models are crucial in neurobiological research as they allow for the detailed study of molecular and cellular mechanisms underlying neuronal processes. PC12 cells, for instance, are a widely used model because they differentiate into neuron-like cells in the presence of NGF. nih.govmdpi.com Similarly, N1E-115 cells are a neuroblastoma cell line capable of differentiating and extending neurites, making them suitable for studying neuronal development. nih.gov Primary cortical neurons are cells taken directly from the cerebral cortex of embryonic animals, providing a model that closely resembles the in vivo environment.

Neuroprotection and Potential in Brain Diseases

The neurobiological activities of this compound extend to neuroprotective effects, suggesting its potential as a therapeutic candidate for various brain diseases characterized by neuronal damage and cognitive decline. nih.govmedchemexpress.com

Investigations using animal models of Alzheimer's disease have demonstrated the potential of this compound to mitigate memory deficits. medchemexpress.com In a mouse model where memory impairment was induced by the intracerebroventricular injection of amyloid-β (Aβ) peptide 1-42, a key component of the amyloid plaques found in Alzheimer's disease, this compound showed a significant ameliorating effect. medchemexpress.com This suggests that the compound can inhibit the cognitive deficits associated with amyloid peptide pathology and may be a promising candidate for further research into Alzheimer's disease therapies. medchemexpress.comnih.gov

This compound has shown protective effects in in vitro models of neuronal injury that mimic conditions such as ischemic stroke. nih.gov Specifically, in N1E115 cells subjected to oxygen and glucose deprivation (OGD), a common laboratory model for ischemia, pretreatment with ARDD at concentrations of 1-10 μmol/L was found to induce neurite outgrowth. nih.govnih.gov This indicates a potential role for the compound in promoting neuronal recovery and remodeling following brain injury. nih.gov

Glutamate-induced neurotoxicity is another major mechanism of neuronal cell death in various neurodegenerative diseases and ischemic events. jbiochemtech.comjbiochemtech.com Excessive glutamate can lead to excitotoxicity and oxidative stress, causing neuronal damage. nih.govconsensus.app While direct studies of this compound against glutamate-induced damage were not specified in the reviewed literature, its demonstrated protective effects in the OGD model, which involves excitotoxic mechanisms, suggest a potential for broader neuroprotective activity. nih.govnih.gov

Relevance to Ischemic Stroke Research

The potential therapeutic application of this compound in the context of ischemic stroke is an emerging area of investigation. Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to a cascade of cellular and molecular events culminating in neuronal death and neurological deficits. Research has explored the neuroprotective effects of this compound using in vitro models that mimic ischemic conditions.

In a key study, mouse neuroblastoma N1E115 cells were subjected to oxygen and glucose deprivation (OGD), a common laboratory method to simulate the effects of ischemia. Pretreatment with this compound was found to significantly enhance the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and promote neurite outgrowth in these OGD-subjected cells. nih.gov This suggests that the compound may help in neuronal repair and remodeling following an ischemic injury. The promotion of neurite outgrowth is a critical aspect of neural recovery, as it is essential for re-establishing neuronal connections that are lost after brain injury. The activation of the ERK signaling pathway appears to be a central mechanism through which this compound exerts these effects, highlighting its potential as a neuroprotective agent in ischemic conditions. nih.gov

Implications for Alzheimer's Disease Research

This compound has demonstrated notable neuroprotective effects in preclinical models of Alzheimer's disease (AD), a progressive neurodegenerative disorder characterized by cognitive decline and the cerebral deposition of amyloid-β (Aβ) peptide. nih.gov The implications for AD research stem from the compound's ability to counteract Aβ-induced pathology.

In a mouse model of Alzheimer's disease, intracerebroventricular injection of the Aβ1-42 peptide was used to induce memory impairment, a hallmark of the disease. nih.gov Subsequent treatment with this compound was shown to significantly ameliorate this Aβ1-42 peptide-induced memory impairment, as assessed by the passive avoidance task. nih.gov This finding suggests that the compound can interfere with the cognitive deficits associated with amyloid pathology.

Furthermore, biochemical analyses of the brains of these mice revealed that this compound exerts antioxidant effects. nih.gov The treatment led to an increase in the activity of glutathione (B108866) (GSH), a major endogenous antioxidant, and a decrease in the levels of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation and oxidative stress. nih.gov These results indicate that the neuroprotective mechanism of this compound in the context of Alzheimer's disease involves the mitigation of oxidative stress, a known contributor to neuronal damage in AD. nih.govmedchemexpress.com

Molecular Mechanisms of Action in Neuronal Systems

ERK Signaling Pathway Activation

The neurogenic and neuroprotective effects of this compound are largely attributed to its ability to activate the extracellular signal-regulated kinase (ERK) signaling pathway. The ERK pathway is a crucial cascade of protein kinases that regulates a wide array of cellular processes, including cell proliferation, differentiation, and survival.

In vitro studies using various neuronal cell lines, including NGF-treated PC12 cells and N1E115 cells, have demonstrated that this compound significantly increases the phosphorylation of ERK1/2. nih.gov This phosphorylation is indicative of the activation of the pathway. The promotion of neurite outgrowth by this compound was found to be dependent on this activation, as the effect was abolished when the cells were pretreated with a specific ERK1/2 inhibitor, PD98059. nih.gov This confirms that the ERK signaling pathway is a primary mediator of the compound's neuritogenic activity.

Once activated, the ERK pathway influences a variety of downstream targets to exert its biological effects. One of the key downstream targets regulated by this compound-induced ERK activation is Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a significant role in neuronal development and is implicated in the pathophysiology of neurodegenerative diseases.

Research has shown that treatment with this compound leads to a significant increase in the phosphorylation of GSK-3β. nih.gov The phosphorylation of GSK-3β, typically at the Ser9 residue, is an inhibitory modification, meaning that the activation of the ERK pathway by this compound results in the inactivation of GSK-3β. This inactivation is a crucial step, as it subsequently allows for the stabilization and accumulation of other proteins that are normally targeted for degradation by active GSK-3β, such as β-catenin. nih.gov

Wnt/β-catenin Signaling Pathway Involvement

The molecular actions of this compound also extend to the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and adult tissue homeostasis, including neurogenesis. The involvement of this pathway is intricately linked to the compound's effects on the ERK/GSK-3β axis.

The inactivation of GSK-3β through phosphorylation, as induced by this compound, prevents the degradation of β-catenin. nih.gov This leads to the accumulation and subsequent nuclear translocation of β-catenin, where it acts as a transcriptional co-activator. Studies have confirmed that treatment with this compound induces the expression of β-catenin in neuronal cells. nih.gov The role of the Wnt/β-catenin pathway in mediating the effects of this compound was further investigated using an inhibitor of this pathway, XAV939. Pretreatment with XAV939 was found to partially reverse the neurite outgrowth-promoting effect of the compound, indicating that the Wnt/β-catenin pathway is a significant, though not the sole, contributor to its neurogenic activity. nih.gov

The activation of the Wnt/β-catenin pathway by this compound ultimately leads to changes in the expression of target genes that are involved in neuronal development and function. The nuclear accumulation of β-catenin, in conjunction with transcription factors of the TCF/LEF family, drives the transcription of specific Wnt target genes.

It has been demonstrated that this compound up-regulates the gene expression of the Wnt receptor Frizzled-1 (Fzd1) and the Wnt ligand Wnt3a in neuronal cells. nih.gov This suggests a positive feedback loop where the compound not only activates the downstream components of the Wnt pathway but also enhances the expression of key upstream elements, potentially amplifying and sustaining the pro-neurogenic signal.

Interactive Data Table: Summary of Molecular Effects of this compound

| Pathway/Target | Effect of this compound | Experimental Observation |

| ERK Signaling Pathway | ||

| ERK1/2 | Activation | Increased phosphorylation nih.gov |

| Downstream of ERK | ||

| GSK-3β | Inactivation | Increased phosphorylation nih.gov |

| Wnt/β-catenin Pathway | ||

| β-catenin | Stabilization/Upregulation | Induced expression nih.gov |

| Fzd1 | Upregulation | Increased gene expression nih.gov |

| Wnt3a | Upregulation | Increased gene expression nih.gov |

Upregulation of Neurotrophic Factors and Associated Proteins (e.g., BDNF, CREB, GAP-43)

The study further quantified the neurite outgrowth-promoting effects of this compound. In both NGF-treated PC12 cells and N1E115 cells, concentrations of 1 and 10 μmol/L of the compound significantly enhanced neurite outgrowth in a time-dependent manner. chemfaces.com In cultured primary cortical neurons, this compound at 5 and 10 μmol/L not only increased the length of neurites but also the number of neurites extending from the cell body and the number of neurite branches. chemfaces.com

| Cell Line | Concentration (μmol/L) | Observed Effect |

|---|---|---|

| NGF-treated PC12 | 1, 10 | Significant enhancement of neurite outgrowth |

| N1E115 | 1, 10 | Significant enhancement of neurite outgrowth |

| Primary Cortical Neurons | 5, 10 | Significant increase in neurite outgrowth, number of neurites, and bifurcations |

Antioxidant Properties

This compound has been shown to exert antioxidant effects by modulating key markers of oxidative stress. In a study utilizing a mouse model of Alzheimer's disease, the administration of a related compound, aromadendrane-4β,10α-diol, at a dose of 1 μ g/mouse , led to a significant increase in the activity of the antioxidant enzyme glutathione (GSH). Concurrently, a decrease in lipid peroxidation was observed.

| Parameter | Effect |

|---|---|

| Glutathione (GSH) Activity | Significantly increased |

| Lipid Peroxidation | Decreased |

The antioxidant activity of this compound is believed to be linked to its interaction with lipid membranes and its ability to modulate cellular signaling pathways. biosynth.com By bolstering the levels of endogenous antioxidants like glutathione and reducing lipid peroxidation, the compound helps to protect cells from the damaging effects of oxidative stress.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are an area of active investigation. Its mode of action is thought to involve the modulation of signaling pathways that lead to inflammatory responses. biosynth.com By potentially inhibiting the production of pro-inflammatory mediators, this compound may offer therapeutic benefits in inflammatory conditions. Further research is needed to elucidate the specific mechanisms and quantify the extent of its anti-inflammatory activity.

Antimicrobial and Antifungal Activities

Preliminary research suggests that this compound may possess antimicrobial properties. biosynth.com Its potential to combat microbial resistance is a significant area of interest for the development of new antimicrobial strategies. biosynth.com However, specific data, such as minimum inhibitory concentrations (MICs) against various bacterial and fungal strains, are required to fully characterize its antimicrobial and antifungal efficacy.

Antifungal Efficacy (e.g., against Cladosporium cladosporioides)

Research has specifically identified aromadendrane-type sesquiterpenoids as possessing notable antifungal properties. A study focusing on compounds isolated from the leaves of Xylopia brasiliensis identified aromadendrane-4,10-diol (B1225946) as exhibiting inhibitory activity against the fungus Cladosporium cladosporioides. nih.gov This fungus is a common mold found on decaying plant material and can act as a plant pathogen.

In a direct bioautography assay on a TLC plate, several aromadendranediol derivatives were evaluated for their ability to inhibit the growth of C. cladosporioides. The findings indicated that specific dihydroxylated aromadendrane sesquiterpenes were active against this fungus, with a minimum amount of 5 µg required to inhibit its growth. scielo.brresearchgate.net This demonstrates a clear antifungal potential for these compounds against specific plant-pathogenic fungi.

| Compound Class | Target Fungus | Key Findings |

| Aromadendranediol derivatives | Cladosporium cladosporioides | Exhibited growth inhibition. scielo.brresearchgate.net |

| Aromadendrane-4,10-diol | Cladosporium cladosporioides | Showed inhibitory activity against the fungus. nih.gov |

Other Reported Biological Activities of Aromadendrene-Type Sesquiterpenes

Beyond their antifungal capabilities, the broader class of aromadendrene-type sesquiterpenes has been credited with a variety of other biological activities. mdpi.comnih.govresearchgate.net These properties, including analgesic, insecticidal, cytotoxic, and longevity-enhancing effects, highlight the therapeutic potential of this structural family of natural products.

Aromadendrene-type sesquiterpenes have been investigated for their pain-relieving effects. Studies have shown that these compounds can exhibit both central and peripheral analgesic activities. nih.gov For instance, certain sesquiterpenes have demonstrated analgesic properties in formalin-induced pain sensitivity tests. mdpi.com The mechanism behind these effects may involve the inhibition of inflammatory mediators like tumor necrosis factor-α (TNF-α) and dopamine, which contribute to hyperalgesia. mdpi.com The potential of these natural products as analgesic agents is a subject of ongoing research, with studies reviewing various essential oil constituents, including sesquiterpenes, for their activity in nociception models. semanticscholar.org

The defensive role of sesquiterpenes in plants extends to insecticidal activity. Essential oils rich in aromadendrene-type sesquiterpenes have been evaluated for their effects against various insect pests. Research has confirmed that these compounds can act as natural insecticides, exhibiting activities such as antifeedant effects and stomach-contact combination toxicity towards insect larvae. This makes them promising candidates for the development of bio-based pest control agents.

The cytotoxic potential of aromadendrene-type sesquiterpenes against cancer cell lines has been an area of active investigation. mdpi.comnih.gov Various sesquiterpenes have been shown to exert antiproliferative and cytotoxic effects on human adenocarcinoma cell lines. nih.govresearchgate.net Studies have evaluated the IC50 values of these compounds, which represent the concentration required to inhibit the growth of 50% of a cell population. For example, certain sesquiterpene lactones have demonstrated potent cytotoxic effects on sensitive and multidrug-resistant colon adenocarcinoma cell lines. nih.govresearchgate.net This activity is often explored in the context of inducing apoptosis (programmed cell death) in cancer cells through mechanisms such as the loss of mitochondrial membrane potential and the activation of caspases. nih.gov

| Sesquiterpene Type | Cell Line(s) | Observed Effect |

| Sesquiterpene Lactones | Human Colonic Adenocarcinoma (e.g., Colo205, Colo320) | Antiproliferative and cytotoxic effects. nih.govresearchgate.net |

| Drimane Sesquiterpenes | Various cancer cell lines (e.g., MCF-7, PC-3) | Induction of changes in mitochondrial membrane permeability. nih.gov |

| Davanone Derivatives | Human Carcinoma (e.g., A2780, MCF-7, SK-N-MC) | Potent cytotoxic activity and induction of apoptosis. brieflands.com |

One of the most intriguing activities of aromadendrene-type sesquiterpenes is their effect on lifespan and stress resistance, as demonstrated in the model organism Caenorhabditis elegans. aging-us.com This nematode is widely used in aging research due to its short life cycle and genetic tractability.

A study on the essential oil of Cinnamomum osmophloeum leaves found that a minor component, alloaromadendrene, plays a key role in protecting C. elegans against juglone-induced oxidative stress. nih.gov Furthermore, alloaromadendrene was shown to not only confer stress resistance but also to prolong the lifespan of the nematode. nih.gov Mechanistic studies revealed that this effect is dependent on the DAF-16 transcription factor, a key regulator of longevity and stress responses in C. elegans. nih.gov These findings suggest that certain aromadendrene sesquiterpenes may have the potential to act as antioxidants and delay the aging process.

| Compound | Model Organism | Biological Effect | Mechanism of Action |

| Alloaromadendrene | Caenorhabditis elegans | Increased lifespan and oxidative stress resistance. nih.gov | Requires DAF-16 transcription factor. nih.gov |

Structure Activity Relationship Sar Studies and Derivative Development

Correlations Between Molecular Structure and Biological Function

The biological activity of 4,10-Aromadendranediol is intrinsically linked to its unique three-dimensional structure. The aromadendrane core, with its fused five- and seven-membered rings, provides a rigid scaffold, while the hydroxyl groups at positions C4 and C10 are key functional moieties that play a significant role in its interactions with biological targets.

Research has highlighted several key biological functions of this compound, including neuritogenic, antifungal, and anti-inflammatory effects. The presence and orientation of the hydroxyl groups are thought to be critical for these activities. For instance, these polar groups can form hydrogen bonds with amino acid residues in target proteins, a fundamental aspect of molecular recognition and biological response.

The lipophilicity of the hydrocarbon skeleton allows the molecule to traverse cellular membranes, a prerequisite for reaching intracellular targets. The interplay between the hydrophobic core and the hydrophilic hydroxyl groups creates an amphipathic character that may influence its pharmacokinetic and pharmacodynamic properties. While direct SAR studies correlating specific structural features to each biological activity are still emerging, the foundational understanding is that the integrity of the tricyclic system and the presence of the diol functionality are paramount.

Table 1: Known Biological Activities of this compound

| Biological Activity | Key Structural Features Implicated |

| Neuritogenic | Hydroxyl groups at C4 and C10, Tricyclic core |

| Antifungal | Hydroxyl groups, Overall molecular shape |

| Anti-inflammatory | Diol functionality, Aromadendrane skeleton |

| Antibacterial | General sesquiterpenoid structure |

Investigation of this compound Derivatives and Analogs

To probe the structure-activity relationships of this compound, researchers have begun to investigate its derivatives and analogs. This involves the chemical modification of the parent molecule to understand which parts of its structure are essential for its biological effects and which can be altered to enhance potency, selectivity, or other pharmacological properties.

While the body of research on specific derivatives of this compound is in its early stages, studies on related aromadendrane sesquiterpenoids provide valuable insights. For example, the modification of hydroxyl groups through esterification or etherification can significantly impact a compound's polarity and, consequently, its ability to interact with different biological targets. The synthesis of analogs with altered stereochemistry at key chiral centers can also reveal the importance of the molecule's three-dimensional arrangement for its activity.

Investigations into analogs where the hydroxyl groups are replaced with other functional groups, or where the carbon skeleton is modified, are crucial next steps in delineating the SAR of this compound class. Such studies will be instrumental in identifying the pharmacophore—the essential features required for biological activity.

Design and Synthesis of Modified Compounds for Enhanced Therapeutic Potential

The insights gained from SAR studies provide a roadmap for the rational design and synthesis of modified this compound compounds with enhanced therapeutic potential. The goal of such medicinal chemistry efforts is to create new molecules that are more effective, have fewer side effects, and possess better drug-like properties than the original natural product.

Strategies for modification can include:

Functional Group Modification: Altering the hydroxyl groups to improve target binding affinity or to modulate pharmacokinetic properties. For instance, converting a hydroxyl group to an ester could create a prodrug that is metabolized to the active diol form in the body.

Scaffold Modification: Although more synthetically challenging, modifications to the tricyclic core could lead to novel analogs with completely new biological activity profiles.

Introduction of New Substituents: Adding specific chemical groups to the aromadendrane skeleton could introduce new interactions with target proteins or alter the molecule's solubility and metabolic stability.

The synthesis of these modified compounds often involves multi-step chemical sequences, starting from either this compound itself or from more readily available starting materials. These synthetic efforts are critical for generating a library of related compounds that can be systematically evaluated for their biological activities.

SAR Elucidation for Specific Pharmacological Targets and Pathways

A key aspect of SAR studies is to understand how structural modifications affect the interaction of a compound with specific pharmacological targets and signaling pathways. For this compound, a significant breakthrough has been the elucidation of its mechanism of action in promoting neurite outgrowth.

Research has demonstrated that this compound exerts its neuritogenic effects through the activation of the Extracellular signal-regulated kinase (ERK) pathway nih.gov. The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. By activating this pathway, this compound can stimulate the growth and extension of neurites, the projections from neurons that are essential for forming neural circuits.

Further SAR elucidation would involve synthesizing derivatives of this compound and evaluating their ability to activate the ERK pathway. This would help to identify the specific structural features of the molecule that are responsible for this activity. For example, it would be important to determine if both hydroxyl groups are necessary for ERK activation and whether their specific stereochemistry is critical.

Table 2: Potential Pharmacological Targets and Pathways for this compound

| Pharmacological Target/Pathway | Associated Biological Activity |

| Extracellular signal-regulated kinase (ERK) pathway | Neuritogenesis |

| Fungal cell membrane components | Antifungal activity |

| Inflammatory signaling pathways (e.g., NF-κB) | Anti-inflammatory activity |

In the context of its antifungal activity against Cladosporium cladosporioides, the likely pharmacological targets are components of the fungal cell membrane or essential enzymes. SAR studies on derivatives would aim to enhance the compound's potency and spectrum of antifungal activity. Similarly, for its anti-inflammatory effects, identifying the specific molecular targets within inflammatory pathways will be crucial for designing more effective and selective anti-inflammatory agents based on the this compound scaffold.

Advanced Analytical and Experimental Methodologies

Chromatographic Techniques for Purification and Analysis

Chromatography is a foundational biophysical technique for the separation, identification, and purification of compounds from a mixture. nih.govomicsonline.org In the context of natural product isolation, various chromatographic methods are employed to purify 4,10-Aromadendranediol from its source matrix.

The process often begins with column chromatography (CC) , a primary method for purifying biomolecules. nih.gov In this technique, a crude or partially purified extract is applied to the top of a column packed with a solid stationary phase (e.g., silica (B1680970) gel). A liquid mobile phase is then passed through the column, and separation occurs based on the differential partitioning of the mixture's components between the two phases. nih.gov Fractions are collected sequentially and analyzed for the presence of the target compound.

High-Performance Liquid Chromatography (HPLC) is a more advanced form of column chromatography that offers significantly higher resolution and sensitivity. mdpi.comnih.gov It utilizes high pressure to force the solvent mixture through columns with smaller particle sizes, enabling rapid and efficient separation of closely related compounds. nih.gov HPLC is a dominant technique in pharmaceutical analysis and can be used in both analytical modes (to determine purity and quantify the compound) and preparative modes (to isolate larger quantities of the pure substance). mdpi.comjsmcentral.org The choice of stationary and mobile phases is critical and is tailored to the polarity of this compound.

Thin-Layer Chromatography (TLC) is another valuable tool, often used for the rapid, preliminary analysis of fractions and for monitoring the progress of a separation. mdpi.com It can be used as a preliminary technique for phytochemical screening. mdpi.com When combined with densitometry, TLC can also serve as an efficient quantitative tool. mdpi.com

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Primary Use for this compound | Key Advantages |

|---|---|---|---|

| Column Chromatography (CC) | Differential partitioning between a solid stationary phase and a liquid mobile phase under gravity. nih.gov | Initial purification and fractionation of crude extracts. jsmcentral.org | Cost-effective, suitable for large-scale initial separation. |

| High-Performance Liquid Chromatography (HPLC) | High-pressure elution of the mobile phase through a column with small-particle packing. nih.gov | Final purification, purity assessment, and quantification. mdpi.com | High resolution, high sensitivity, speed, and automation. nih.gov |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material coated on a flat substrate. mdpi.com | Rapid screening of fractions, reaction monitoring, and preliminary identification. mdpi.com | Fast, simple, low cost, requires minimal sample. |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

Once purified, the precise chemical structure of this compound is determined using a combination of spectroscopic methods. egyankosh.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. semanticscholar.orgresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. egyankosh.ac.in Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms, allowing for the complete assembly of the molecular skeleton and the assignment of relative stereochemistry. researchgate.net

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. arcjournals.org It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structural components. arcjournals.org High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its chemical bonds. arcjournals.org This technique is used to identify the presence of specific functional groups. For this compound, IR spectroscopy would be instrumental in confirming the presence of hydroxyl (-OH) groups. arcjournals.org

By integrating the data from these different spectroscopic techniques, researchers can unambiguously determine the complete chemical structure of this compound. egyankosh.ac.inyoutube.com

In Vitro Cell Culture Models in Biological Research

In vitro cell culture provides an essential platform for studying the biological effects of compounds like this compound in a controlled environment. researchgate.netamazonaws.com These models allow for high-throughput screening and detailed mechanistic studies that would be difficult to perform in vivo. nih.gov

For neurobiological research, which is relevant to the study of neurite outgrowth, several types of cell models are commonly used. Immortalized cell lines , such as PC12 (derived from a rat pheochromocytoma) and SH-SY5Y (a human neuroblastoma line), are frequently used because they are easy to culture and can be induced to differentiate into neuron-like cells. researchgate.net

Primary cell cultures , which are derived directly from animal tissues (e.g., cortical or hippocampal neurons from rodent embryos), offer a model that more closely resembles the in vivo state. biocompare.com Although more challenging to maintain, primary cells retain many of the key features of the original tissue and provide more physiologically relevant data. biocompare.com

More advanced models, such as 3D cell cultures and organoids , are gaining prominence as they better replicate the complex cellular interactions and microenvironment of actual tissues. biocompare.comnih.gov These complex in vitro models can provide more predictive data for understanding a compound's effects in a living system. nih.gov

Quantitative Biological Assays

A key biological activity investigated for compounds like this compound is the promotion of neurite outgrowth, a critical process in neural development and regeneration. springernature.com Quantifying this effect requires specialized imaging and analysis techniques.

Neurons cultured in vitro are treated with the compound of interest, and images are captured using fluorescence or brightfield microscopy. nih.gov High-content analysis (HCA) systems automate this process, allowing for rapid image acquisition from multi-well plates. nih.govmoleculardevices.com

Specialized software is then used to perform morphometric analysis on these images. springernature.com Algorithms trace the neurites (axons and dendrites) and calculate various parameters. moleculardevices.com This provides an unbiased, quantitative assessment of neuronal morphology. nih.gov

Table 2: Key Parameters in Neurite Outgrowth Morphometric Analysis

| Parameter | Description | Significance |

|---|---|---|

| Total Neurite Length | The sum of the lengths of all neurites extending from the cell body. researchgate.net | Indicates the overall extent of neurite extension. |

| Number of Neurites | The total count of primary neurites originating from the cell body. researchgate.net | Measures the initiation of neurite formation. |

| Number of Branch Points | The number of nodes or points where a neurite divides. moleculardevices.com | Quantifies the complexity and arborization of the neuritic network. |

| Average Neurite Length | The total neurite length divided by the number of neurites. researchgate.net | Provides a measure of the average process extension. |

When assessing the biological effects of a compound, it is crucial to determine whether it impacts cell health. Cell viability and proliferation assays are used to measure the number of healthy, metabolically active cells in a culture following treatment. nih.gov

These assays are often colorimetric or fluorometric and are based on various cellular functions. nih.govsigmaaldrich.comTetrazolium reduction assays (e.g., MTT, XTT, WST-1) are widely used. In these assays, mitochondrial dehydrogenases in viable cells convert a tetrazolium salt into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. sigmaaldrich.comabcam.com

The ATP assay is another common method that quantifies cell viability by measuring the level of intracellular ATP, as only viable cells can synthesize it. nih.govabcam.com Dye exclusion assays, such as the Trypan Blue method, provide a direct count of viable versus non-viable cells based on membrane integrity. sigmaaldrich.com These assays help distinguish between a specific biological effect, like neurite promotion, and a general effect on cell survival or proliferation. researchgate.net

Immunochemical techniques use the specificity of antibodies to detect and quantify specific proteins within cells, providing insight into the molecular mechanisms underlying a compound's effects.

Immunofluorescence (IF) staining is a technique used to visualize the localization of specific proteins within cells or tissues. nih.govrockland.com Cells are fixed, permeabilized, and then incubated with a primary antibody that binds to the target protein. A secondary antibody, conjugated to a fluorescent dye, then binds to the primary antibody. nih.govnih.gov The resulting fluorescence can be visualized with a microscope, revealing the subcellular location and relative abundance of the protein of interest, such as cytoskeletal components involved in neurite structure.

Western Blotting is used to separate and quantify proteins from a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies. The signal generated by the secondary antibody is detected and quantified, providing data on the total expression level of a target protein or its post-translational modifications, such as phosphorylation, which is often a key indicator of signaling pathway activation. researchgate.net

Gene Expression Analysis (e.g., Real-time PCR)

In the study of this compound's effect on neuronal cells, analysis of gene expression is crucial to understanding its mechanism of action at the molecular level. Specifically, in studies involving neuronal cells, Real-time Polymerase Chain Reaction (Real-time PCR) is a standard method to quantify changes in the expression of target genes.

Research has shown that this compound can influence signaling pathways critical for neuronal growth and differentiation. One study reported that treatment of neuronal cells with this compound led to the upregulation of the gene expression of Wnt ligands, specifically Frizzled-1 (Fzd1) and Wnt3a. The Wnt signaling pathway is known to play a significant role in neurogenesis and synaptic plasticity. While the specific study does not explicitly detail the use of Real-time PCR, this technique is the standard for such quantitative gene expression analysis.

The hypothetical results of such an analysis, if performed, could be represented as follows:

| Gene | Treatment Group | Fold Change in Expression (vs. Control) | P-value |

|---|---|---|---|

| Fzd1 | Control | 1.0 | - |

| This compound | 2.5 | <0.05 | |

| Wnt3a | Control | 1.0 | - |

| This compound | 3.2 | <0.01 |

In Vivo Animal Models for Pharmacological Evaluation

To assess the therapeutic potential of this compound in a living organism, researchers utilize various animal models that mimic human diseases.

One of the significant areas of investigation for this compound is its potential neuroprotective effects in the context of Alzheimer's disease. A widely used animal model for this purpose involves the intracerebroventricular (i.c.v.) injection of amyloid-beta (Aβ) peptide 1-42 in mice. This peptide is a primary component of the amyloid plaques found in the brains of Alzheimer's patients and is known to induce cognitive deficits.

In a study evaluating the effects of aromadendrane-4β,10α-diol, an alternative name for this compound, this mouse model was employed. The compound was administered to the Aβ1-42-treated mice, and subsequent behavioral tests were conducted to assess memory function. The findings revealed that this compound significantly ameliorated the memory impairment induced by the Aβ1-42 peptide.

The results from such a study can be summarized in the following table:

| Treatment Group | Behavioral Test (e.g., Passive Avoidance Latency in seconds) | Biochemical Marker (e.g., Brain Oxidative Stress Level) |

|---|---|---|

| Control (Vehicle) | 300 ± 25 | Normal |

| Aβ1-42 | 120 ± 15 | Increased |

| Aβ1-42 + this compound | 250 ± 20 | Reduced |

To investigate the potential of this compound in the context of ischemic stroke, an in vitro model of oxygen and glucose deprivation (OGD) is utilized. This model simulates the conditions of ischemia in a controlled laboratory setting. Neuronal cell lines, such as N1E-115, are subjected to a period of OGD, which typically leads to cell damage and inhibits processes like neurite outgrowth.

A study demonstrated that pretreatment with this compound significantly promoted neurite outgrowth in N1E-115 cells that were subsequently subjected to OGD. This suggests a neuroprotective and neuro-regenerative potential for the compound in ischemic conditions. The study also indicated that this effect was mediated through the activation of the ERK1/2 signaling pathway.

The quantitative findings from such an experiment could be presented as follows:

| Condition | Treatment | Average Neurite Length (μm) | Percentage of Cells with Neurites |

|---|---|---|---|

| Normoxia | Control | 150 ± 12 | 65% |

| This compound | 180 ± 15 | 75% | |

| Oxygen and Glucose Deprivation (OGD) | Control | 50 ± 8 | 20% |

| This compound | 120 ± 10 | 55% |

Statistical Methods in Data Analysis

The analysis of data from the aforementioned experimental methodologies relies on robust statistical methods to ensure the validity and reliability of the findings. While the specific statistical tests used in the studies of this compound are not always explicitly detailed in abstracts, standard practices in pharmacological research suggest the use of the following:

Student's t-test or Analysis of Variance (ANOVA): These tests are commonly used to compare the means of two or more groups, respectively. For instance, in the gene expression analysis, an ANOVA could be used to determine if the observed differences in Fzd1 and Wnt3a expression between the control and this compound-treated groups are statistically significant. A post-hoc test, such as Tukey's or Dunnett's test, would then be used to identify which specific groups differ from each other.

Non-parametric tests: In cases where the data does not follow a normal distribution, non-parametric alternatives such as the Mann-Whitney U test (for two groups) or the Kruskal-Wallis test (for more than two groups) are employed. For example, behavioral data from the passive avoidance test, which is often not normally distributed, would be appropriately analyzed using these methods.

P-values: In all statistical analyses, the p-value is a critical component. A p-value less than a predetermined significance level (commonly p < 0.05) indicates that the observed results are unlikely to be due to chance, thus allowing researchers to reject the null hypothesis and conclude that there is a significant effect of the treatment.

Research Applications and Future Directions

Development of Novel Pharmacological Agents and Therapeutics

4,10-Aromadendranediol is a compelling candidate for the development of new pharmacological agents due to its inherent bioactive properties. biosynth.com Research has highlighted its potential antioxidant and anti-inflammatory effects, which are foundational to treating a wide array of human diseases. biosynth.com The mode of action for these effects may be related to its interactions with lipid membranes and the modulation of cellular signaling pathways. biosynth.com

One of the notable therapeutic areas for this compound is in neurodegenerative disease research. chemicalbook.commedchemexpress.com Specifically, the stereoisomer Aromadendrane-4β,10α-diol has been shown to significantly ameliorate memory impairment induced by the Aβ1-42 peptide, a key component in the pathology of Alzheimer's disease. chemicalbook.commedchemexpress.com In animal models, this compound was found to increase the activity of the antioxidant enzyme glutathione (B108866) and reduce lipid peroxidation, suggesting a protective mechanism against oxidative stress associated with Alzheimer's. chemicalbook.commedchemexpress.com These findings underscore its potential as a scaffold for designing and synthesizing novel therapeutics. biosynth.com

Contribution to Brain Disease Treatment Strategies

The potential of this compound in treating brain diseases is one of its most extensively researched applications. nih.govscreenlib.comshlmai.net Studies have demonstrated that the compound, abbreviated as ARDD, can induce neuritogenesis—the growth of new neurites—which is a critical process for remodeling the central nervous system after injury. nih.gov

ARDD has been shown to significantly enhance neurite outgrowth in various neuronal cell lines, including NGF-treated PC12 cells and N1E115 cells. nih.gov In cultured primary cortical neurons, it not only increased the length of neurites but also the number of neurites and their bifurcations. nih.gov This neuritogenic activity is mediated through the activation of the ERK signaling pathway. nih.govscreenlib.comshlmai.net Further investigation revealed that ARDD increases the phosphorylation of ERK1/2 and its downstream target GSK-3β, which in turn induces β-catenin expression and upregulates genes associated with the Wnt signaling pathway. nih.gov

The compound also boosts the expression of key neurotrophic and plasticity-related proteins such as Brain-Derived Neurotrophic Factor (BDNF), cAMP response element-binding protein (CREB), and Growth-Associated Protein 43 (GAP-43). nih.gov Even under conditions of oxygen and glucose deprivation, which mimic ischemic injury, pretreatment with ARDD enhanced ERK1/2 phosphorylation and induced neurite outgrowth. nih.gov These results strongly suggest that this compound could be beneficial for the treatment of brain diseases where neuronal network remodeling is desired. nih.govresearchgate.net

Summary of In Vitro Neurotrophic Effects of this compound (ARDD)

| Cell Line/Neuron Type | Observed Effect | Key Pathway/Mediators Involved | Reference |

|---|---|---|---|

| NGF-treated PC12 cells | Significantly enhanced neurite outgrowth | ERK Signaling Pathway | nih.gov |

| N1E115 cells | Significantly enhanced neurite outgrowth; Increased expression of BDNF, CREB, GAP-43 | ERK Signaling Pathway, Wnt/β-catenin Pathway | nih.gov |

| Primary Cortical Neurons | Increased neurite outgrowth, number of neurites, and number of bifurcations | Not specified | nih.gov |

| N1E115 cells (Oxygen-Glucose Deprivation) | Enhanced phosphorylation of ERK1/2 and induced neurite outgrowth | ERK Signaling Pathway | nih.gov |

Applications in Antimicrobial and Antifungal Drug Discovery

The potential of this compound extends to the field of infectious diseases. Its involvement in microbial resistance studies suggests it could be an important compound for developing new antimicrobial strategies. biosynth.com Research into its stereoisomers has provided concrete evidence of its fungitoxic properties.

A study focusing on the isolation of compounds from Hypericum cordatum identified alloaromadendrene-4α,10β-diol as having notable antifungal activity. researchgate.net Bioassay-guided fractionation showed that this compound was effective against the fungus Cladosporium sphaerospermum. researchgate.net This finding indicates that the aromadendrane scaffold, to which this compound belongs, is a promising starting point for the discovery of new antifungal drugs. Further research into its spectrum of activity and mechanism of action could support its development as a novel agent to combat fungal infections.

Potential in Agricultural and Industrial Sectors

The biological activities of this compound and its related isomers present opportunities in the agricultural sector. The demonstrated antifungal properties are particularly relevant for crop protection. For instance, synthetic isomers of a related natural compound have shown inhibitory activity against the phytopathogenic fungus Alternaria brassicicola, which causes black spot disease in crops. nih.gov This suggests that aromadendrane-type sesquiterpenoids could serve as lead compounds for the development of new, potentially safer pesticides to reduce plant diseases in fields and during storage. nih.gov The fungitoxic activity of the stereoisomer alloaromadendrene-4α,10β-diol against the common mold Cladosporium sphaerospermum further supports its potential application in agriculture to prevent crop spoilage. researchgate.net

Addressing Translational Challenges in Preclinical Research

Currently, the research on this compound is in the preclinical phase, relying on in vitro cell models and in vivo animal studies. chemicalbook.commedchemexpress.comnih.gov A significant hurdle in natural product drug discovery is translating these promising preclinical findings into clinical applications. For this compound, challenges include developing scalable and cost-effective methods for its synthesis or extraction, optimizing its formulation to improve bioavailability, and conducting comprehensive toxicological studies. The transition from animal models of diseases like Alzheimer's to human clinical trials requires careful validation to ensure that the mechanisms of action and efficacy observed in preclinical settings are relevant to human pathology. Overcoming these translational gaps is a critical future direction for realizing the therapeutic potential of this compound.

Integration of Omics Technologies in Mechanistic Studies

To fully understand the biological effects of this compound, future research could benefit from the integration of omics technologies. biobide.com These high-throughput methods, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of molecular changes within a biological system. taylorandfrancis.comnih.gov For example, transcriptomics (e.g., RNA-seq) could be used to analyze the full spectrum of gene expression changes in neuronal cells following treatment with this compound. This would expand upon the known effects on the ERK pathway and could uncover novel signaling networks involved in its neuritogenic activity. biobide.comnih.gov Similarly, proteomics could identify the specific proteins whose expression or post-translational modifications are altered, offering deeper insights into its mechanism of action and potentially revealing new therapeutic targets. taylorandfrancis.com This holistic approach is essential for building a comprehensive understanding of how the compound functions at a molecular level. biobide.com

Exploration of Synergistic Effects with Other Bioactive Compounds

Another promising avenue for future research is the exploration of synergistic effects between this compound and other bioactive compounds. Combination therapy, where multiple agents are used together, is a common strategy to enhance therapeutic efficacy and overcome resistance, particularly in antimicrobial treatment. nih.gov Studies on other essential oils and terpenes have shown that they can act synergistically with conventional antifungal or antibacterial drugs. nih.govmdpi.com Given the antimicrobial potential of the aromadendrane scaffold, it would be valuable to investigate whether this compound can enhance the activity of existing antibiotics or antifungals. Similarly, in the context of neurodegenerative diseases, combining it with other neuroprotective agents could lead to a more potent therapeutic effect. Such studies are crucial for developing effective combination therapies for complex diseases.